6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGOPFZCYWLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process can be catalyzed by iodine and often requires specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for precise control over reaction parameters, leading to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: Halogenation and other substitution reactions are common, especially involving the iodine atom.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to various halogenated derivatives, while oxidation can produce oxidized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a target for further research in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds possess significant antimicrobial properties. For example, studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria .
Anticancer Potential
Recent studies have highlighted the potential of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in cancer therapy. The compound has been investigated for its ability to inhibit key signaling pathways involved in tumorigenesis. Specifically, it has shown promise as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. In vitro assays have demonstrated submicromolar inhibitory activity against various tumor cell lines .
Case Study:
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their anticancer activity. Among these, one derivative showed IC50 values ranging from 0.09 µM to 0.43 µM against multiple cancer cell lines, indicating strong potential as a lead compound for further development as a PI3K inhibitor .
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug design and development.
Potential Therapeutic Uses:
- Antimicrobial Agents: Its derivatives can be explored as new antibiotics or antifungal agents.
- Cancer Therapeutics: The ability to inhibit specific cancer-related pathways positions it as a candidate for developing targeted cancer therapies.
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains iodine and methyl groups | Antimicrobial and anticancer |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | Hydroxy group at position 8 | Antimicrobial |
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Chlorine instead of iodine | Varies; less potent than iodinated derivatives |
Mechanism of Action
The mechanism of action of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its heterocyclic structure. The iodine and methyl groups play a crucial role in enhancing its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Iodine’s large atomic radius (vs. Chlorine and bromine are more commonly used for ease of functionalization .
- Substituent Position : Methyl at position 5 (target compound) may enhance membrane permeability compared to methoxy at the same position .
- Synthetic Accessibility : Chloro and bromo derivatives are synthesized via direct halogenation, while iodination often requires specialized conditions (e.g., iodine-promoted cyclization in aqueous media) .
Biological Activity
6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H8N2O2I
- CAS Number : 1228376-73-5
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cellular processes. Notably, it has been studied for its effects on:
- Rab Geranylgeranyl Transferase (RGGT) : This enzyme is crucial for the prenylation of Rab proteins, which are involved in vesicular transport. Inhibition of RGGT leads to reduced prenylation and subsequent impairment of cellular transport mechanisms .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The compound was tested against human cervical carcinoma HeLa cells using the PrestoBlue® viability assay to determine its half-maximal inhibitory concentration (IC50).
Results from Cytotoxicity Assays
The following table summarizes the cytotoxic activity observed:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| This compound | <150 | Highly cytotoxic |
| Other analogs | 386 - 735 | Varying degrees of cytotoxicity |
Half of the tested analogs exhibited high cytotoxicity with IC50 values below 150 μM, indicating a strong potential for further development as anticancer agents .
Case Studies
- Inhibition of Prenylation : In a study focusing on the inhibition of RGGT, it was found that compounds structurally related to this compound significantly disrupted Rab11A prenylation in HeLa cells. This effect was linked to reduced cell viability, highlighting the compound's potential as an anticancer agent .
- Comparative Analysis : When compared to other imidazo[1,2-a]pyridine derivatives, this compound displayed superior inhibitory effects against RGGT, suggesting that the iodine substitution at the C6 position enhances its biological activity .
Q & A
Q. What are the most reliable synthetic routes for 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound can be synthesized via a one-pot multicomponent reaction. A general method involves reacting 2-aminonicotinic acid derivatives with α-haloketones in the presence of iodine (I₂) or iodinating agents. For example:
- Step 1 : Condensation of 2-amino-5-methylpyridine with an α-haloketone (e.g., chloroacetone) under basic conditions to form the imidazo[1,2-a]pyridine core.
- Step 2 : Iodination at the 6-position using N-iodosuccinimide (NIS) in acetic acid or via electrophilic aromatic substitution.
- Step 3 : Hydrolysis of the ester group (if present) to yield the carboxylic acid.
This approach is adapted from similar imidazo[1,2-a]pyridine syntheses (e.g., one-pot methods using Meldrum’s acid and halogenation strategies for bromo/fluoro analogues ).
Q. How can structural characterization be performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the imidazo[1,2-a]pyridine scaffold, methyl group (δ ~2.5 ppm), and carboxylic acid proton (broad peak at δ ~12-14 ppm).
- IR Spectroscopy : Stretching vibrations for carboxylic acid (C=O at ~1700 cm⁻¹) and C-I bond (~500-600 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₀H₈IN₂O₂: calculated m/z 320.96).
- X-ray Crystallography : Resolve iodine’s position and intermolecular interactions (as demonstrated for related imidazo[1,2-a]pyrimidines ).
Q. What is the role of the iodine substituent in this compound’s reactivity?
The iodine atom acts as a heavy halogen, influencing:
- Electrophilic Substitution : Directs further functionalization (e.g., Suzuki coupling at the 6-position via Pd catalysis).
- Photophysical Properties : Enhances spin-orbit coupling, useful in fluorescence quenching studies.
- Biological Activity : Iodine’s size and electronegativity may improve binding affinity in enzyme inhibition assays (observed in imidazo[1,2-b]pyridazine derivatives ).
Advanced Research Questions
Q. How can synthetic yields be optimized for iodination at the 6-position?
Critical factors include:
- Reagent Choice : NIS in DMF at 80°C achieves higher regioselectivity compared to I₂/KIO₃ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic iodination over protic solvents.
- Catalysis : Lewis acids like FeCl₃ (10 mol%) improve reaction rates and yields (adapted from bromination protocols in ).
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track reaction progress and minimize byproducts.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ values and avoid false negatives/positives.
- Cell Line Specificity : Compare activity in HepG2 (liver), MCF-7 (breast), and A375 (melanoma) cell lines, as seen in imidazo[1,2-a]pyrazine derivatives (e.g., Compound 10a: IC₅₀ = 16–21 µM ).
- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a confounding factor.
Q. How does the methyl group at the 5-position influence physicochemical properties?
- Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing membrane permeability (critical for CNS-targeted drugs).
- Steric Effects : May hinder rotation of the carboxylic acid group, affecting binding to target proteins (e.g., observed in imidazo[1,2-a]pyridine-2-carboxamides ).
- Crystal Packing : Methyl groups can stabilize lattice structures via van der Waals interactions, improving crystallinity (as in imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives ).
Methodological Considerations
Q. How should stability and storage conditions be managed for this compound?
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent iodine loss or carboxylic acid dimerization.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation.
- Waste Disposal : Collect halogenated waste separately and treat with activated charcoal or specialized halogen-absorbent resins .
Q. What in vitro assays are suitable for evaluating its therapeutic potential?
- Anticancer : MTT assay for cell viability; apoptosis markers (Annexin V/PI staining).
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., VEGFR2 ) or proteases.
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in iodination yields (40–80%) may arise from trace moisture or impurities in starting materials. Validate via elemental analysis and replicate experiments.
- Biological Activity : Inconsistent IC₅₀ values could reflect differences in assay protocols (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
